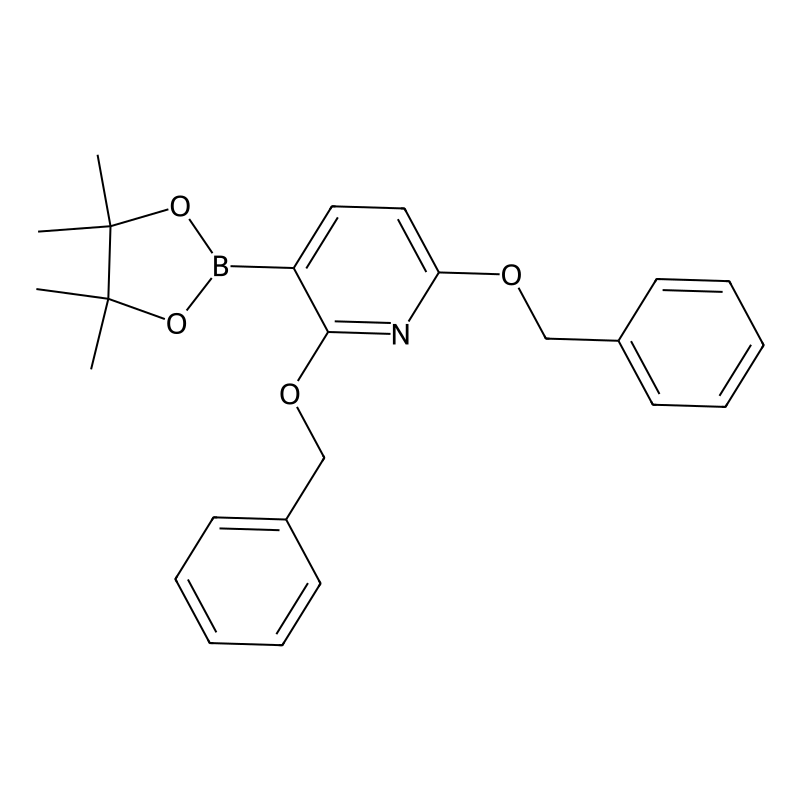2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
The presence of the pinacol boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) suggests this molecule could be a useful building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. These reactions are a powerful tool for constructing carbon-carbon bonds and are widely used in the synthesis of pharmaceuticals and other complex organic molecules .
Medicinal Chemistry
The pyridine ring is a common scaffold found in many drugs. Modifying the pyridine ring with different substituents can lead to compounds with diverse biological activities. Therefore, 2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine could be a starting point for the development of new drugs, although further research would be necessary to determine its specific properties.
2,6-Bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a complex organic compound with the molecular formula C25H28BNO4 and a molecular weight of 417.31 g/mol. This compound features a pyridine core substituted with two benzyloxy groups and a boron-containing dioxaborolane moiety, which contributes to its unique chemical properties. The presence of the boron atom allows for potential applications in various
- Boron Reactivity: The boron atom can undergo nucleophilic substitution reactions, making it useful in the synthesis of more complex organoboron compounds.
- Nucleophilic Aromatic Substitution: The pyridine ring can engage in nucleophilic aromatic substitution, particularly at the 3-position due to the electron-withdrawing nature of the dioxaborolane group.
- Cross-Coupling Reactions: It can act as a boronic acid derivative in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
While specific biological activity data for 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is limited, compounds containing similar structures have shown potential as:
- Anticancer Agents: Boron-containing compounds are often investigated for their ability to enhance the efficacy of chemotherapeutic agents.
- Pharmaceutical Intermediates: Its unique structure may be beneficial in drug development processes .
The synthesis of 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves:
- Formation of the Pyridine Ring: Starting from a suitable pyridine precursor.
- Introduction of Benzyloxy Groups: This can be achieved through electrophilic aromatic substitution or via coupling reactions with benzyloxy derivatives.
- Boronic Ester Formation: The dioxaborolane moiety is introduced through reactions involving boronic acid derivatives or by using boron reagents that can form stable esters with alcohols .
This compound has several potential applications:
- Organic Synthesis: As a building block in the synthesis of more complex organic molecules.
- Catalysis: Its boron functionality may enable its use as a catalyst or catalyst precursor in organic transformations.
- Material Science: Potential applications in developing new materials with specific electronic or optical properties due to its unique structure .
Interaction studies involving 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine are essential to understand its reactivity and potential biological effects. These studies may include:
- Binding Affinity Assessments: Evaluating how well the compound interacts with various biological targets.
- Mechanistic Studies: Understanding the pathways through which this compound exerts its effects in biological systems .
Similar Compounds
Several compounds share structural similarities with 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-pyridine | C19H21BNO3 | Lacks additional benzyloxy group |
| 2-Benzyloxy-pyridine | C12H11NO | Simpler structure without boron |
| 4-Borono-phenylboronic Acid | C12H12B2O4 | Different functional groups but similar reactivity |
Uniqueness
The uniqueness of 2,6-bis(benzyloxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine lies in its dual functionality as both a boronic ester and a pyridine derivative with multiple substituents. This combination enhances its reactivity and potential application scope compared to simpler analogs .








